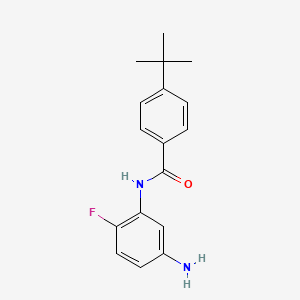

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide

描述

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a fluorine atom, and a tert-butyl group

属性

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-10-13(19)8-9-14(15)18/h4-10H,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFGMKXXBJNGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195970 | |

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926195-88-2 | |

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926195-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 5-amino-2-fluoroaniline is acylated with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with different nucleophiles.

科学研究应用

Medicinal Chemistry

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Its structure allows it to interact with specific biological targets, which may lead to the development of new drugs.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit certain kinases involved in tumorigenesis, suggesting its potential as a cancer therapeutic agent .

Biochemical Probes

The compound has been explored as a biochemical probe to study protein-ligand interactions. Its ability to selectively bind to specific proteins can help elucidate the mechanisms of various biological processes, including signaling pathways involved in cancer progression .

Synthetic Organic Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique chemical structure allows for various substitution reactions, facilitating the development of new compounds with desired biological activities .

Anticancer Studies

A study highlighted the compound's potential as an inhibitor of Provirus Integration of Moloney Kinase (PIM kinase), which is implicated in several cancers. The research demonstrated that this compound effectively reduced tumor cell viability in vitro, suggesting further development as a cancer therapeutic.

Biochemical Interaction Studies

Research focusing on the interaction between this compound and various proteins revealed its capability to displace high mobility group box proteins from their DNA binding sites, leading to disruptions in cellular processes essential for cancer cell survival .

作用机制

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with molecular targets.

相似化合物的比较

Similar Compounds

- N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide

- tert-butyl ®-((5-amino-2-fluorophenyl)(methyl)(oxo)-l6-sulfaneylidene)carbamate

- tert-butyl (S)-((5-amino-2-fluorophenyl)(methyl)(oxo)-l6-sulfaneylidene)carbamate

Uniqueness

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom on the benzamide core allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

生物活性

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a fluorine atom, and a tert-butyl group, all of which contribute to its biological activity:

- Amino Group : Enhances binding affinity to various biological targets.

- Fluorine Atom : Increases lipophilicity and stability, potentially improving pharmacokinetic properties.

- Tert-butyl Group : Provides steric hindrance that can influence the compound's conformation and interaction with targets.

The mechanism of action for this compound involves interaction with specific enzymes or receptors. The amino and fluorine substituents are crucial for binding to these molecular targets, which influences the compound's overall biological activity. The tert-butyl group affects the spatial arrangement necessary for effective interaction with these targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that structural modifications can enhance potency against viral replication by targeting nonstructural proteins involved in the viral life cycle .

Anticancer Potential

Fluorinated benzamides, including this compound, have been evaluated for their anticancer activity. The introduction of fluorine has been associated with increased potency in inhibiting cancer cell proliferation. For example, a related study demonstrated that fluorinated compounds showed enhanced cytotoxicity against various human cancer cell lines compared to their non-fluorinated counterparts .

Case Studies

- Antiviral Efficacy : A study examined the efficacy of similar compounds against Venezuelan equine encephalitis virus (VEEV), showing a significant reduction in cytopathic effects at concentrations as low as 5 μM. This suggests that structural features akin to those in this compound may be critical for antiviral activity .

- Cytotoxicity Studies : In vitro studies on related benzamide derivatives revealed that modifications at the 5-position significantly affected cytotoxic profiles against prostate cancer cells. Compounds with similar structural motifs demonstrated IC50 values in the low micromolar range, indicating potential therapeutic utility .

Synthesis and Optimization

The synthesis of this compound typically involves:

- Nitration : Starting from 2-fluoroaniline.

- Reduction : Converting nitro groups to amino groups.

- Acylation : Using 4-(tert-butyl)benzoyl chloride under basic conditions to yield the final product.

This multi-step synthesis is crucial for optimizing yield and purity for further biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。